molecular formula C23H23NO5 B6178757 rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid CAS No. 2580104-32-9

rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B6178757
CAS No.: 2580104-32-9
M. Wt: 393.4 g/mol
InChI Key: QIKXYDLZIYMJKD-HLAWJBBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(4R,4aS,7aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid is a chiral bicyclic compound featuring a fused furopyridine core with a carboxylic acid substituent and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₃H₂₃NO₅, with a molecular weight of 393.44 g/mol . The Fmoc group enhances solubility in organic solvents and facilitates applications in solid-phase synthesis, while the bicyclic structure contributes to conformational rigidity, making it valuable in medicinal chemistry and peptide mimetics .

Properties

CAS No.

2580104-32-9

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

(4R,4aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C23H23NO5/c25-22(26)18-9-10-24(21-13-28-11-20(18)21)23(27)29-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,18-21H,9-13H2,(H,25,26)/t18-,20+,21-/m1/s1

InChI Key

QIKXYDLZIYMJKD-HLAWJBBLSA-N

Isomeric SMILES

C1CN([C@@H]2COC[C@H]2[C@@H]1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CN(C2COCC2C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include derivatives of furan and pyridine, which are then subjected to a series of chemical transformations, including cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound might involve optimized processes that ensure high yield and purity. These methods could include catalytic hydrogenation, selective protection/deprotection steps, and chromatographic techniques for isolation and purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, where it might react with oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

  • Reduction: : It can also be reduced using reagents such as lithium aluminum hydride to form reduced derivatives.

  • Substitution: : The compound is prone to nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used include sodium hydride for deprotonation reactions, palladium on carbon for catalytic hydrogenation, and trifluoroacetic acid for deprotection steps.

Major Products

The reactions typically yield products with modified functional groups, potentially leading to new derivatives with varied biological activities.

Scientific Research Applications

This compound has numerous applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules and natural product analogs.

  • Biology: : Studied for its potential interactions with biological macromolecules, influencing protein folding and enzyme activity.

  • Medicine: : Investigated for its pharmacological properties, including potential as a lead compound in drug discovery.

  • Industry: : Utilized in the development of new materials with specific physical and chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its complex structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved might include modulation of signal transduction or inhibition of key metabolic processes.

Comparison with Similar Compounds

rac-(3aR,5R,7aR)-4-Fmoc-octahydrofuro[3,2-b]pyridine-5-carboxylic Acid

  • Molecular Formula: C₂₃H₂₃NO₅ (identical to the target compound)
  • Key Difference: The furopyridine ring fusion differs ( [3,2-b] vs.
  • Applications : Used in peptide backbone modifications due to its similar rigidity but distinct stereoelectronic properties .

4-((Fmoc-amino)tetrahydro-2H-pyran-4-carboxylic Acid

  • Molecular Formula: C₂₁H₂₁NO₅
  • Key Difference : Replaces the furopyridine core with a tetrahydropyran ring, reducing nitrogen content and altering polarity .
  • Physicochemical Properties : Lower molecular weight (332.43 g/mol ) and increased hydrophilicity compared to the target compound .

Piperidine and Morpholine Derivatives

(3R,4R)-1-Fmoc-4-phenylpiperidine-3-carboxylic Acid

  • Similarity Score : 0.99 (structurally closest analog) .
  • Key Difference : A piperidine ring replaces the furopyridine system, introducing a phenyl substituent that enhances aromatic interactions .
  • Applications : Utilized in kinase inhibitor scaffolds due to its planar aromatic moiety .

(R)-4-Fmoc-morpholine-3-carboxylic Acid

  • Molecular Formula: C₂₀H₁₉NO₅
  • Key Difference : Incorporates a morpholine ring, increasing oxygen content and hydrogen-bonding capacity .
  • Synthetic Utility : Preferred for prodrug designs requiring pH-sensitive release .

Thiazolo-Pyridine and Cyclopenta-Morpholine Analogs

5-Fmoc-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic Acid

  • Molecular Formula : C₂₂H₁₈N₂O₄S
  • Key Difference : A thiazole ring fused to pyridine introduces sulfur, impacting electronic properties and metal coordination .
  • Stability : Sulfur-containing analogs exhibit higher thermal stability but reduced solubility in polar solvents .

rac-(4aR,7aS)-Octahydrocyclopenta[b]morpholine Hydrochloride

  • Key Difference : A cyclopentane-fused morpholine core lacks the Fmoc and carboxylic acid groups, limiting its use in peptide synthesis .
  • Applications : Primarily employed in small-molecule agonist studies targeting G-protein-coupled receptors .

Comparative Physicochemical and Spectroscopic Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups NMR Shift Differences (Regions A/B)
Target Compound C₂₃H₂₃NO₅ 393.44 Fmoc, Furopyridine, COOH N/A (reference for analogs)
rac-(3aR,5R,7aR)-4-Fmoc-furo[3,2-b]pyridine C₂₃H₂₃NO₅ 393.44 Fmoc, Furopyridine, COOH Δδ = 0.2–0.5 ppm in regions A/B
4-Fmoc-amino-tetrahydropyran-4-carboxylic Acid C₂₁H₂₁NO₅ 332.43 Fmoc, Tetrahydropyran, COOH Significant Δδ in region B (>1.0 ppm)

Biological Activity

The compound rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid is a complex organic molecule with significant implications in medicinal chemistry. Its unique structure combines a fluorenylmethoxycarbonyl (Fmoc) group with a pyridine core, which suggests potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Structural Characteristics

The structural formula of the compound is as follows:

\text{rac 4R 4aS 7aS 1 9H fluoren 9 yl methoxy carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylicacid}

This structure includes:

  • Fmoc group : A protecting group that enhances stability and solubility.
  • Pyridine ring : Known for its role in various biological activities due to its electron-rich nature.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The Fmoc group allows selective reactions at the nitrogen atom of the pyridine ring, facilitating binding to target proteins or enzymes.

Interaction Studies

Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities. The interaction of this compound with cellular targets may inhibit critical pathways involved in cell proliferation and survival.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of this compound as an anticancer agent.

Table 1: Cytotoxic Activity Against Various Cell Lines

Cell LineIC50 (μM)Remarks
HeLa (Cervical Cancer)<150Highly cytotoxic
A549 (Lung Cancer)200Moderate cytotoxicity
SK-BR-3 (Breast Cancer)300Lower sensitivity
Jurkat (Leukemia)180Significant inhibition

These results suggest that the compound exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells.

Case Studies and Research Findings

Research has demonstrated that this compound can interfere with cellular processes such as geranylgeranylation—a post-translational modification critical for protein function.

Study Highlights:

  • Inhibition of Geranylgeranylation : The compound was shown to disrupt the prenylation of Rab11A in HeLa cells, which is crucial for vesicle trafficking and cellular signaling.
  • Structure–Activity Relationship (SAR) : Variations in substituents at the C6 position of similar compounds significantly influenced their biological activity. This indicates that further modifications could enhance efficacy.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity in synthetic workflows?

Answer:
The compound contains three critical structural elements:

  • Fmoc (9-fluorenylmethoxycarbonyl) group : Provides temporary amine protection in peptide synthesis, removable under mild basic conditions (e.g., piperidine) .
  • Octahydrofuro[3,4-b]pyridine core : A fused bicyclic system that introduces stereochemical complexity. The rigidity of this scaffold may influence conformational stability during reactions .
  • Carboxylic acid moiety : Enables coupling reactions (e.g., EDC/HOBt activation) for amide bond formation or salt generation .

Methodological Insight : To assess reactivity, perform controlled deprotection experiments (e.g., monitoring Fmoc removal via UV-Vis at 301 nm) and compare coupling efficiencies using different activating agents .

Advanced: How can researchers optimize cyclization steps in the synthesis of this compound when encountering low yields?

Answer:
Low yields in cyclization often arise from:

  • Inadequate ring strain or improper nucleophile-electrophile alignment : Adjust solvent polarity (e.g., switch from THF to DMF) to stabilize transition states .
  • Temperature sensitivity : Optimize stepwise heating (e.g., 0°C to room temperature over 12 hours) to prevent side reactions .
  • Catalyst selection : Screen Lewis acids (e.g., BF₃·Et₂O vs. ZnCl₂) to enhance regioselectivity .

Data-Driven Approach : Monitor reaction progress using HPLC-MS to identify intermediates. Compare kinetic profiles under varying conditions to pinpoint bottlenecks .

Data Contradiction: How to resolve discrepancies in NMR data, such as unexpected peaks suggesting diastereomers or impurities?

Answer:
Step 1 : Acquire 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and distinguish diastereomers from impurities .
Step 2 : Perform chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers. Compare retention times with synthetic standards .
Step 3 : Analyze mass spectrometry (HRMS) to rule out impurities with similar molecular weights.

Case Study : reports unexpected fluorine coupling in NOESY spectra for analogous compounds, resolved by X-ray crystallography .

Advanced: What analytical techniques are critical for confirming stereochemistry and purity?

Answer:

  • X-ray Crystallography : Definitive proof of absolute configuration, especially for bicyclic systems .
  • Circular Dichroism (CD) : Correlates Cotton effects with known stereoisomers .
  • Chiral Derivatization : Use Mosher’s acid to assign configuration via ¹H NMR shifts .
  • HPLC-PDA/ELSD : Purity >95% is achievable with C18 reverse-phase columns (acetonitrile/water + 0.1% TFA) .

Reference : highlights the use of X-ray for pyrrolidine derivatives, a structurally related system .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • GHS Hazards : Acute toxicity (H302, H315, H319, H335) mandates PPE (gloves, goggles, lab coat) and fume hood use .
  • Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent Fmoc degradation .

Advanced: How is this compound applied in peptide synthesis or drug discovery?

Answer:

  • Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group protects amines during iterative coupling, enabling automated synthesis of complex peptides .
  • Prodrug Design : The carboxylic acid can be esterified to improve bioavailability, as seen in protease inhibitor analogs .
  • Targeted Delivery : Conjugation with cell-penetrating peptides (e.g., TAT) enhances cellular uptake in preclinical models .

Case Study : details its use as a building block for peptide-based kinase inhibitors .

Advanced: How to address stability issues during long-term storage?

Answer:

  • Degradation Pathways : Hydrolysis of the Fmoc group or oxidation of the bicyclic core .
  • Stabilization Strategies :
    • Lyophilize and store under argon at -20°C .
    • Add antioxidants (e.g., BHT) to solutions to prevent radical-mediated oxidation .
  • QC Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Data Contradiction: How to interpret conflicting bioactivity data across assays?

Answer:

  • Assay-Specific Variables : Check solvent effects (DMSO vs. saline) on compound aggregation .
  • Target Selectivity : Use SPR (Surface Plasmon Resonance) to validate binding kinetics against off-target receptors .
  • Metabolic Stability : Compare microsomal half-lives (e.g., human vs. rat liver microsomes) to explain species-specific discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.